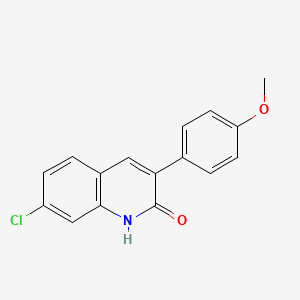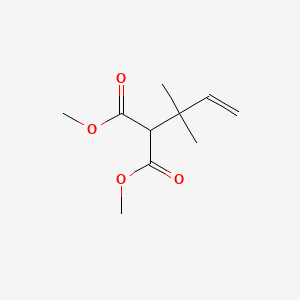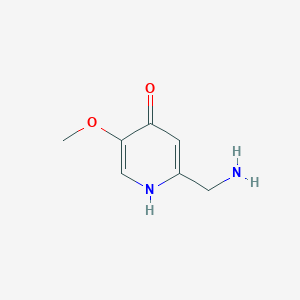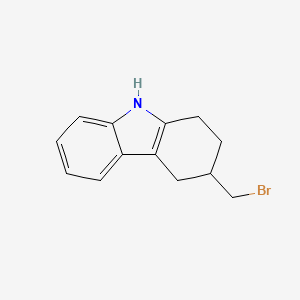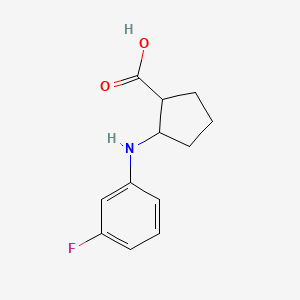
2-Fluoro-5-(furan-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(furan-2-yl)benzaldehyde is an organic compound with the molecular formula C11H7FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(furan-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with a furan derivative under specific conditions. For example, the reaction can be carried out using a Lewis acid catalyst such as aluminum trichloride in a solvent like dichloroethane . The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-(furan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: 2-Fluoro-5-(2-furyl)benzoic acid.
Reduction: 2-Fluoro-5-(2-furyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(furan-2-yl)benzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-(furan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the furan ring can influence the compound’s reactivity and binding affinity to various biological molecules. For example, the compound may act as an inhibitor of certain enzymes by forming covalent or non-covalent interactions with the active site . The exact mechanism can vary depending on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorobenzaldehyde: A simpler analog with only a fluorine substituent on the benzene ring.
5-(2-Furyl)benzaldehyde: A compound with a furan ring but without the fluorine substituent.
2-Fluoro-4-(2-furyl)benzaldehyde: A positional isomer with the fluorine atom at a different position on the benzene ring.
Uniqueness
2-Fluoro-5-(furan-2-yl)benzaldehyde is unique due to the combined presence of both the fluorine atom and the furan ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. The compound’s structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H7FO2 |
|---|---|
Molekulargewicht |
190.17 g/mol |
IUPAC-Name |
2-fluoro-5-(furan-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H7FO2/c12-10-4-3-8(6-9(10)7-13)11-2-1-5-14-11/h1-7H |
InChI-Schlüssel |
SSUKSMUMHWJJEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)F)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
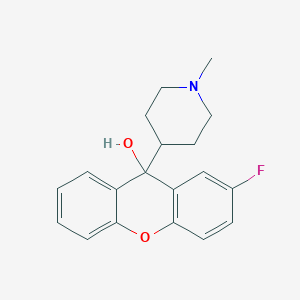
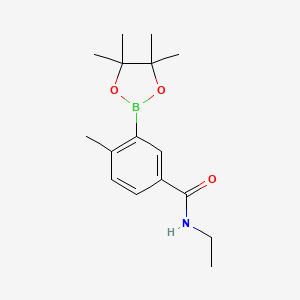
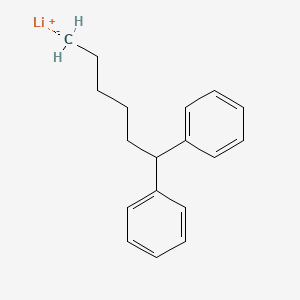
![2-({[4-(Aminomethyl)cyclohexyl]methyl}amino)ethan-1-ol](/img/structure/B8564975.png)


